N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is a compound that features a thiophene ring, a sulfonamide group, and a cyclopropyl-hydroxypropyl moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
Thiophene-2-sulfonamide: Lacks the cyclopropyl-hydroxypropyl moiety, making it less sterically hindered.
N-(2-hydroxyethyl)thiophene-2-sulfonamide: Contains a hydroxyethyl group instead of the cyclopropyl-hydroxypropyl moiety, leading to different steric and electronic properties.
The unique combination of the cyclopropyl-hydroxypropyl moiety with the thiophene-sulfonamide structure in this compound provides distinct steric and electronic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-10(12,8-4-5-8)7-11-16(13,14)9-3-2-6-15-9/h2-3,6,8,11-12H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJYNGPLDLFLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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